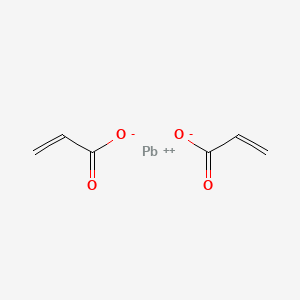

Lead(2+) acrylate

Description

Contextualizing Lead Acrylate (B77674) within Organometallic Polymer Chemistry

Organometallic polymer chemistry is a field that studies polymers containing metal atoms in their structure. pageplace.de These polymers can have the metal incorporated into the main backbone or attached as a pendant group. pageplace.de Organolead compounds, which feature a chemical bond between carbon and lead, are a specific subset of this field. wikipedia.org The carbon-lead (C-Pb) bond is notably weaker than carbon-carbon bonds, a characteristic that influences the reactivity and stability of these compounds. wikipedia.org

Lead acrylate, with the chemical formula C₆H₆O₄Pb, is a metal salt of acrylic acid. vulcanchem.comalfa-chemistry.com It is formally known as lead(2+) prop-2-enoate. vulcanchem.comalfa-chemistry.com In the context of polymer chemistry, it serves as a monomer or a precursor where lead ions are chemically integrated into an acrylate-based polymer structure. nih.gov This is distinct from simple mixing, as the lead becomes an integral part of the polymer's backbone. nih.gov The synthesis of such polymers can involve the polymerization of organometallic monomers. pageplace.deresearchgate.net For instance, acrylates and methacrylates of organolead derivatives are known to polymerize and copolymerize with other vinyl monomers. researchgate.net

The study of organometallic polymers extends to other Group IV elements like tin, silicon, and germanium. dtic.mil Research in organotin acrylates, for example, has led to the development of transparent, mechanically strong copolymers that can act as barriers to X-rays. researchgate.net This provides a parallel for understanding the potential applications of lead-containing analogues like lead acrylate, where the heavy lead atom is expected to impart specific physical properties.

Table 1: Chemical Properties of Lead(II) Acrylate

| Property | Value | Source(s) |

| IUPAC Name | lead(2+);prop-2-enoate | vulcanchem.comalfa-chemistry.com |

| CAS Number | 867-47-0, 14466-01-4 | alfa-chemistry.comscbt.com |

| Molecular Formula | C₆H₆O₄Pb | vulcanchem.comalfa-chemistry.comscbt.com |

| Molecular Weight | ~349.31 g/mol | vulcanchem.comscbt.comamericanelements.com |

| Appearance | White powder | americanelements.com |

| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] | vulcanchem.comalfa-chemistry.com |

| Melting Point | 145 °C | alfa-chemistry.comamericanelements.com |

| Topological Polar Surface Area | 80.3 Ų | vulcanchem.comalfa-chemistry.com |

Overview of Academic Significance in Hybrid Systems

A significant area of academic research for lead acrylate is in the development of organic-inorganic hybrid materials. nih.gov These materials are of great interest in micro- and nanofabrication because they combine the properties of both organic polymers and inorganic components on a small scale. nih.gov Solution-based processing of these hybrid materials offers a cost-effective alternative to methods like chemical vapor deposition. nih.gov

In this context, lead acrylate functions as an organometallic precursor. nih.gov A typical synthesis involves creating a chemical solution containing four main components:

An organometallic group (from a precursor like lead acrylate) to alter physical properties. nih.gov

A silicone group to influence material properties and adhesion. nih.gov

A cross-linking organic material. nih.gov

A light-sensitive free radical generator. nih.gov

This formulation allows for the creation of hybrid films through simple spin-coating, and crucially, these films are photosensitive. nih.gov This photosensitivity means they can be directly patterned using traditional UV photolithography techniques, which is highly valuable for manufacturing microelectromechanical systems (MEMS). nih.gov The process involves dissolving the lead(II) acrylate in a solvent, adding cross-linking agents such as trimethylolpropane (B17298) triacrylate, and then exposing the film to UV light to initiate polymerization and create precise microstructures. vulcanchem.com Post-synthesis annealing can further modify the lead content and, consequently, the film's properties. vulcanchem.com The academic significance lies in this novel approach to creating directly patternable, metal-infused polymer films for a range of potential applications in electronics and photonics. nih.gov

Table 2: Research Findings on Lead Acrylate in Hybrid Systems

| Research Focus | Key Findings | Potential Application(s) | Source(s) |

| UV Photo-Polymerization | Lead acrylate can be integrated into an acrylate polymer backbone via UV-initiated polymerization. The resulting hybrid film is photosensitive and can be patterned using standard photolithography. | Microfabrication, MEMS, Sensors | nih.gov |

| Radiation Shielding | Metallized acrylics containing lead (and other metals like gadolinium) have been synthesized. The incorporation of lead enhances the material's ability to attenuate radiation. | Transparent Radiation Shielding | mdpi.com |

| Conductivity Modulation | Annealing lead acrylate-based hybrid films at 300°C was shown to increase the lead content to 13%, which enhances electrical conductivity. | Sensor Technology | vulcanchem.com |

Evolution of Acrylate Polymer Research and its Relevance to Lead-Containing Analogues

Acrylate polymers, first synthesized in 1880, form a versatile class of materials known for properties like transparency, stability, and weather resistance. wikipedia.orgresearchgate.net Their applications are extensive, ranging from paints and coatings to adhesives and biomedical devices. researchgate.nettijer.orgtaylorandfrancis.com The evolution of acrylate polymer research has been driven by the need to tailor these properties for increasingly advanced applications. researchgate.net This has led to the development of functionalized acrylic resins, such as those containing hydroxyl, carboxyl, or glycidyl (B131873) groups, which can be crosslinked to enhance performance. bibliotekanauki.pl

Another major evolutionary step has been the creation of hybrid polymer systems, which combine different polymer types (like polyurethane and acrylics) or incorporate non-polymeric components to achieve synergistic properties. evonik.commdpi.com The development of lead-containing analogues like lead acrylate is a direct extension of this trend. By incorporating metal atoms directly into the polymer structure, researchers can introduce properties that are not achievable with conventional organic polymers. pageplace.deresearchgate.net

The relevance of lead-containing analogues is tied to the specific properties the lead ion imparts. For example, research into metallized acrylics containing lead has been pursued for applications in transparent radiation shielding. mdpi.com The high atomic number of lead makes it effective at attenuating X-rays and gamma rays. vulcanchem.com By synthesizing organometallic acrylic monomers containing lead and polymerizing them, it is possible to create a solid, transparent material with built-in shielding capabilities. mdpi.com This represents a sophisticated evolution from simple acrylate polymers to functional, high-performance organometallic materials designed for specific technological challenges.

Structure

2D Structure

Properties

IUPAC Name |

lead(2+) dihydride;prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Pb.2H/c2*1-2-3(4)5;;;/h2*2H,1H2,(H,4,5);;;/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKVMYCBAASRKV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[PbH2+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4Pb | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead(II) acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

867-47-0 | |

| Record name | Lead(2+) acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Polymerization Mechanisms of Lead Acrylate Composites

Precursor Chemistry and Synthesis Routes for Lead Acrylate (B77674) Species

The synthesis of lead (II) acrylate, a key precursor for lead-containing hybrid materials, typically involves the reaction of a lead (II) salt with acrylic acid or one of its salts. While detailed proprietary synthesis information is often limited, a general approach involves the reaction of lead (II) oxide or lead (II) acetate (B1210297) with acrylic acid. The resulting lead (II) acrylate can then be isolated and purified.

In the context of creating hybrid films, commercially available Pb(II) acrylate can be directly utilized. acs.org For instance, a synthesis process for an organic/inorganic hybrid film containing lead involves dissolving Pb(II) acrylate in a suitable solvent, such as 2-methoxyethanol. acs.orgnih.gov This solution forms the basis for subsequent polymerization and film deposition steps. The use of metal acrylate salt precursors, like lead acrylate, in a solution provides a straightforward method for incorporating metal sources into the final film. nih.gov This approach avoids premature reactions and precipitation that can occur when mixing different precursors. nih.gov

Alternative strategies for synthesizing inorganic nanocrystals, including those containing lead, have also been explored. One method employs Cs-oleate, Pb-oleate, and tetraoctylammonium bromide as precursors in an acrylic monomer solvent for the in-situ synthesis of CsPbX3 nanocrystals. mdpi.com Another approach for creating divalent lead triazenides, which can serve as vapor deposition precursors, involves reacting (1,3-di-tert-butyltriazenide)lithium(I) with lead(II) chloride (PbCl2). acs.org

The selection of precursors is often guided by their solubility in the desired solvent system and their compatibility with the subsequent polymerization process. The goal is to achieve a homogeneous solution that can be easily processed into a uniform film. acs.orgnih.gov

Photopolymerization and Radical Initiated Processes in Hybrid Film Formation

Photopolymerization, particularly through radical-initiated processes, is a versatile and widely used technique for forming hybrid films from lead acrylate and other metal acrylates. This method offers rapid curing times and the ability to pattern materials using techniques like photolithography. acs.orgnih.gov

UV-Induced Polymerization of Lead Acrylate Systems

UV-induced polymerization is a key process for transforming a liquid solution of lead acrylate monomers into a solid thin film. acs.org The process is initiated by the absorption of UV radiation by a photoinitiator present in the solution. nih.gov This absorption causes the photoinitiator to generate free radicals. acs.orgnih.gov These highly reactive species then initiate the polymerization of the acrylate monomers, leading to the rapid formation of a cross-linked polymer network. acs.orgresearchgate.net

A typical formulation for a UV-curable lead acrylate system includes the lead acrylate precursor, a solvent, and a photoinitiator. acs.org The solution is applied to a substrate, often by spin coating, and then exposed to UV light. acs.orgnih.gov The UV exposure triggers the polymerization process, solidifying the film. acs.org This method allows for the creation of homogeneous hybrid films where the inorganic lead components are evenly distributed within the organic polymer matrix without significant phase separation. acs.orgnih.gov The process is advantageous due to its speed, energy efficiency, and operation at ambient temperatures, which makes it suitable for use with temperature-sensitive substrates. nih.gov

| Component | Function | Example Material |

| Metal Precursor | Source of inorganic component | Pb(II) Acrylate acs.orgnih.gov |

| Solvent | Dissolves precursors | 2-methoxyethanol acs.orgnih.gov |

| Photoinitiator | Generates radicals upon UV exposure | Irgacure 651 nih.gov |

| Monomer | Forms the polymer backbone | Acrylate/Methacrylate (B99206) monomers nih.gov |

Mechanistic Investigations of Free Radical Polymerization in Metal Acrylates

Free radical polymerization is a chain reaction process consisting of three main stages: initiation, propagation, and termination. fujifilm.comwikipedia.org

Initiation: The process begins with the generation of free radicals, typically from the decomposition of an initiator molecule (like a peroxide or an azo compound) induced by heat or light. fujifilm.com These initiator radicals then react with a monomer molecule to create an active monomer radical. fujifilm.com In the case of UV-induced polymerization, photoinitiators generate these radicals upon exposure to UV light. nih.govethz.ch

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. fujifilm.comwikipedia.org This step repeats rapidly, leading to the formation of long polymer chains. fujifilm.com

Termination: The growth of a polymer chain is stopped through termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where one polymer chain abstracts a hydrogen atom from another, resulting in two terminated chains. fujifilm.comresearchgate.net

In the context of metal acrylates, the presence of the metal can sometimes influence the polymerization kinetics and termination mechanisms. For instance, in copper(I)-catalyzed systems for acrylate polymerization, a side reaction known as catalyzed radical termination (CRT) can occur, which affects the fidelity of the chain ends. researchgate.netnsf.gov

Controlled Polymerization Approaches for Tailored Lead Acrylate Materials

Controlled radical polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and functionality. These methods are crucial for designing tailored materials with specific properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined structures. mdpi.commdpi.com The RAFT process involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization to proceed in a living manner. mdpi.com

While direct applications of RAFT polymerization specifically for lead acrylate are not extensively documented in the provided search results, the principles of RAFT have been successfully applied to other metal-containing monomers and acrylic acid. For example, RAFT has been used to polymerize acrylic acid in aqueous solutions to create well-defined poly(acrylic acid). researchgate.net This polymer has shown an affinity for adsorbing lead. researchgate.net Furthermore, RAFT polymerization has been employed to create block copolymers containing poly(methyl acrylate) that can be chemically transformed into polypropylene-containing block copolymers. ibs.re.kr

The mechanism of RAFT polymerization involves a rapid equilibrium between active, propagating polymer chains and dormant chains capped by the RAFT agent. This equilibrium minimizes termination reactions and allows for the polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution. mdpi.com The general applicability of RAFT to a wide range of acrylate monomers suggests its potential for creating tailored lead acrylate materials with controlled architectures. mdpi.commdpi.com

Solution-Based Deposition Techniques for Lead Acrylate Films

Solution-based deposition techniques are cost-effective and versatile methods for creating thin films from precursor solutions. researchgate.netresearchgate.net These methods are particularly suitable for lead acrylate films as they allow for the deposition on various substrates at relatively low temperatures. nih.gov

Common solution-based deposition techniques include:

Spin Coating: This is a widely used method for producing uniform thin films. researchgate.net A small amount of the lead acrylate solution is dispensed onto the center of a substrate, which is then spun at high speed. researchgate.net The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving behind a solid film. The thickness of the film can be controlled by adjusting the spin speed and the solution's viscosity. acs.org

Dip Coating: In this technique, the substrate is immersed in the precursor solution and then withdrawn at a controlled speed. researchgate.netdokumen.pub A thin layer of the solution adheres to the substrate, and upon solvent evaporation, a film is formed. dokumen.pub

Spray Coating: This method involves atomizing the precursor solution and spraying it onto a heated substrate. researchgate.net It is a versatile technique that can be used to coat large and complex surfaces. researchgate.net

These solution-based methods offer several advantages over vapor deposition techniques, including lower equipment costs and the ability to deposit films on temperature-sensitive substrates. nih.gov The choice of deposition technique often depends on the desired film thickness, uniformity, and the geometry of the substrate.

Advanced Analytical Characterization of Lead Acrylate Based Materials

Elemental Compositional Analysis in Hybrid Films

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a non-destructive analytical technique used for the elemental analysis of a sample. wikipedia.orgmdpi.com It operates by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. wikipedia.orgbruker.com Each element possesses a unique atomic structure, which results in a distinctive set of peaks in its X-ray emission spectrum, allowing for the identification and quantification of the elements present. wikipedia.org

In the context of lead acrylate-based hybrid films, EDX is instrumental in determining the chemical composition and the relative abundance of lead and other constituent elements. nih.gov For instance, in a study of hybrid films containing lead, EDX was employed to characterize the chemical composition. nih.gov It was found that an annealing process could alter the lead content. Annealing at 300 °C increased the lead percentage from 8% to 13%. nih.gov However, a higher annealing temperature of 400 °C resulted in a lower total lead percentage, demonstrating the sensitivity of the film's composition to processing conditions. nih.gov

The presence of a polymer film on a substrate can be validated by identifying the elemental carbon peak in the EDX spectrum. researchgate.net This technique is also valuable for creating compositional maps and examining surface contamination in a variety of materials, including polymers and thin films. bruker.com

Below is a table summarizing the effect of annealing temperature on the elemental composition of a lead-containing hybrid film, as determined by EDX analysis.

| Annealing Temperature (°C) | Lead Content (%) |

|---|---|

| As-deposited | 8 |

| 300 | 13 |

| 400 | < 13 |

Structural Elucidation of Polymeric Networks

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acrylate (B77674) Polymer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed structural information about polymers. intertek.com It is widely used for polymer characterization, including the evaluation of monomer types, chain branching, sequencing, and molecular weight. intertek.comglobethesis.com Both solution-state and solid-state NMR can be employed, with melt-state NMR being particularly effective for quantifying low degrees of branching in both soluble and insoluble polyacrylates. researchgate.netresearchgate.net

For polyacrylates, 1H and 13C NMR are essential for qualitative analysis of the polymer architecture, helping to identify branching units. ohiolink.edu The chemical shifts in the NMR spectra can reveal the polymer's microstructure, such as the sequence distribution of copolymers and the tacticity of the polymer chains. researchgate.netacs.org For example, in studies of acrylonitrile-methyl acrylate copolymers, 2D NMR techniques like HSQC and TOCSY have been used to resolve complex 1H NMR spectra and establish compositional and configurational sequences. researchgate.net In the study of metal-containing polymers, NMR can be used to confirm the structure of the polymer and the successful incorporation of the metal. rsc.org For instance, 1H NMR spectra of acrylate polymers show characteristic proton peaks that can be used to monitor the polymerization reaction by observing the consumption of acrylate groups. rsc.orgfrontiersin.org

The following table presents typical 1H NMR chemical shifts for protons in polyacrylates, which are crucial for structural determination.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Acrylate protons | 1.0 - 3.0 |

| Acrylate protons | ~4.0 |

| Aryl protons (associated with Na+) | 7.0 - 8.0 |

Data adapted from studies on polymeric sodium ion conductors. frontiersin.org

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. researchgate.net It works by exciting the vibrational transitions of molecular bonds with infrared radiation. alfa-chemistry.com This makes it an invaluable tool for characterizing the chemical structure of polymers and confirming the presence of specific monomers and crosslinkers. scielo.br

In the analysis of acrylate-based materials, FTIR can be used to follow the curing process of an acrylate glue by monitoring the disappearance of the C=C bond of the monomer (around 1637 cm⁻¹) and the appearance of the O=C-O-C ester bond of the polymer (around 1241 cm⁻¹). azom.comgammadata.se For metal-containing polymers, FTIR is used to diagnose the synthesis of the polymer and the interaction between the metal and the polymer. For example, in a lead molecularly imprinted polymer, a band at 455.17 cm⁻¹ was attributed to the Pb-O stretching, indicating the presence of lead in the polymer structure. echemcom.com The technique can also be used to identify functional groups such as amines, alcohols, ketones, and carboxylic acids in the medium surrounding metal nanoparticles. alfa-chemistry.com

The table below lists characteristic FTIR absorption bands relevant to the analysis of lead acrylate and related polymeric systems.

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=C (Acrylate monomer) | 1637 | Indicates presence of unreacted monomer. azom.comgammadata.se |

| O=C-O-C (Polymer ester bond) | 1241 | Indicates formation of the acrylate polymer. azom.comgammadata.se |

| Pb-O | 455.17 | Suggests coordination of lead to an oxygen atom. echemcom.com |

| C=O (Acid) | 1733.89 | Characteristic of the carboxylic acid group in acrylic acid. echemcom.com |

| N=O | 1546.80 | May indicate specific ligand or additive presence. echemcom.com |

Thermal Behavior and Stability Investigations

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. hitachi-hightech.com It is widely used to study the thermal stability of materials, including polymers, and to determine their composition by observing the mass loss associated with decomposition, dehydration, or oxidation. hitachi-hightech.comresearchgate.net

For metal-containing polymers, TGA is crucial for assessing their thermal stability. chula.ac.th The incorporation of metals into a polymer chain can significantly affect its thermal properties. kpi.ua Studies on metal-containing polyurethane-ureas, including those with lead, have shown that the thermal stability is influenced by the type of metal present. kpi.ua In an investigation of formamidinium lead bromide perovskite encapsulated in a polymer, TGA revealed that the encapsulation significantly improved the thermal stability, as evidenced by a delayed and reduced mass loss. royalsocietypublishing.org The analysis can be performed under different atmospheres, such as nitrogen or oxygen, to understand the degradation mechanism. royalsocietypublishing.org TGA thermograms of various polymers show distinct decomposition temperatures, which provide insights into their relative thermal stabilities. hitachi-hightech.com For copolymers, the incorporation of a comonomer can alter the degradation profile and char yield. upm.edu.my

The following table provides an example of TGA data, showing the char yield for different acrylate-based polymers, which is an indicator of their thermal stability.

| Polymer | Char Yield (%) at 950°C |

|---|---|

| HomoPAN (Polyacrylonitrile) | 48 |

| AN/EA Copolymer (Acrylonitrile/Ethyl Acrylate) | 40 |

Data adapted from a study on acrylonitrile/ethyl acrylate copolymers, indicating that the incorporation of ethyl acrylate reduces the char yield. upm.edu.my

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties and phase transitions of materials. ej-eng.orgwikipedia.org In the context of lead acrylate-based materials, DSC provides critical data on parameters such as glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the heat of reaction, which are essential for understanding the material's thermal stability and processing characteristics. ej-eng.orgsmithers.com

The methodology involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at nearly the same temperature. wikipedia.org For polymer analysis, a typical procedure involves an initial heating cycle to erase any previous thermal history, followed by a controlled cooling and a second heating cycle to assess the inherent material properties. ej-eng.org

Research on metal-containing polyacrylates has shown that the thermal stability is influenced by the specific metal ion present. For instance, studies on various metal polyacrylates demonstrated a stability sequence where the decomposition temperature varied with the metal. Crosslinking reactions in acrylate polymers, which are generally exothermic, can be effectively monitored using DSC to determine the heat of reaction and the extent of cure. tainstruments.com The presence of any residual exothermic activity can indicate incomplete curing of the material. smithers.com

The kinetics of photopolymerization in acrylate-based systems can also be studied using photo-DSC, which measures the exothermic heat flow during UV irradiation. mdpi.comacs.org Such studies have revealed that factors like light intensity and monomer functionality significantly impact the final conversion and properties of the cured polymer. acs.orgresearchgate.net For example, higher light intensity generally leads to a higher degree of conversion in acrylate monomers. acs.org

DSC Analysis of Acrylate-Based Polymers: Key Parameters

| Parameter | Description | Significance for Lead Acrylate-Based Materials |

|---|---|---|

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. smithers.com | Indicates the upper temperature limit for the material's use in rigid applications and affects its mechanical properties. |

| Melting Temperature (Tm) | The temperature at which a crystalline or semi-crystalline polymer melts. wikipedia.org | Defines the processing temperature for techniques like extrusion and molding and is critical for quality control. smithers.com |

| Crystallization Temp (Tc) | The temperature at which a polymer crystallizes upon cooling from the molten state. wikipedia.org | Influences the crystalline morphology, which in turn affects the material's mechanical strength and optical properties. |

| Enthalpy of Reaction (ΔH) | The amount of heat absorbed or released during a chemical reaction, such as curing or decomposition. ej-eng.org | Quantifies the extent of reaction in crosslinking processes and provides data on the energy released during thermal degradation. tainstruments.com |

Surface Morphology and Film Topography Characterization

The surface characteristics of lead acrylate-based materials are critical for their performance in various applications, dictating properties such as adhesion, wettability, and optical appearance. Advanced techniques are employed to obtain high-resolution imaging and quantitative analysis of the surface morphology and topography.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a premier high-resolution scanning probe microscopy technique for characterizing the surface topography of materials at the nanoscale. researchgate.netmdpi.com It operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a three-dimensional topographic map. mdpi.com AFM is particularly advantageous for polymer analysis as it does not typically require conductive coatings and can be performed in various environments, including air and liquids. scielo.brnottingham.ac.uk

AFM can be operated in several modes, including contact, non-contact, and tapping mode, to measure various surface properties. researchgate.netmdpi.com Tapping mode is often preferred for soft polymer samples to minimize surface damage. researchgate.net Beyond topography, AFM can provide information on surface roughness, phase separation, and mechanical properties like elasticity and adhesion. researchgate.netscielo.br Phase imaging, in particular, can reveal heterogeneity in polymer blends by mapping variations in material properties across the surface. nist.gov

Studies on polymer microarrays have demonstrated the utility of high-throughput AFM for characterizing the topography of numerous materials, including the discovery of hydro-responsive surfaces in acrylate-based copolymers. nih.gov In these systems, changes in surface features from pitted to protruding were observed upon hydration. nih.gov Research on polymer blends, such as polystyrene and polybutadiene, has shown that AFM phase imaging can effectively distinguish between the different polymer domains due to their varying mechanical compliance. nist.gov For lead acrylate-based films, AFM would be invaluable for assessing film uniformity, identifying defects, and understanding how the incorporation of lead influences the nanoscale surface structure and phase behavior.

AFM Analysis of Polymer Film Surfaces

| Measurement | Information Provided | Relevance to Lead Acrylate Films |

|---|---|---|

| Topography | Provides a 3D map of the surface, revealing features like grains, pits, and mounds. scielo.br | Characterizes film smoothness, uniformity, and the presence of any surface defects or particulate matter. |

| Surface Roughness | Quantifies the vertical deviations of the surface from its ideal form. researchgate.net | Influences properties such as friction, adhesion, and optical reflectivity of the film. |

| Phase Imaging | Maps variations in material properties like adhesion, stiffness, and viscoelasticity. nist.gov | Can identify phase-separated domains in lead acrylate copolymers or blends, providing insight into material homogeneity. |

| Nanomechanical Properties | Measures local elasticity, hardness, and adhesion through techniques like nanoindentation. researchgate.net | Determines how the presence of lead affects the mechanical integrity and performance of the film surface. |

Advanced Chromatographic and Mass Spectrometric Techniques for Polymer Analysis

The comprehensive characterization of lead acrylate-based polymers necessitates a combination of advanced separation and detection techniques to elucidate their chemical structure, composition, and thermal degradation behavior.

Pyrolysis-Gas Chromatography-Mass Spectrometry (PGC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique used to characterize non-volatile materials like polymers. d-nb.infomeasurlabs.com The method involves the thermal decomposition (pyrolysis) of the sample in an inert atmosphere at a high temperature, breaking the polymer into smaller, volatile fragments. d-nb.info These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. shimadzu.com The resulting chromatogram, or pyrogram, serves as a unique fingerprint for the polymer. measurlabs.com

This technique is highly valuable for identifying the composition of complex polymer systems, including copolymers and blends, and for detecting additives. d-nb.infoifremer.fr Multi-shot Py-GC/MS allows for the successive analysis of both additives (via thermal desorption at a lower temperature) and the polymer backbone (via flash pyrolysis at a higher temperature) from the same sample. ifremer.fr Studies have successfully used Py-GC/MS to identify the principal pyrolysis products of various polymers, which can then be used to determine the composition of unknown samples. mdpi.com For lead acrylate-based materials, Py-GC/MS can provide crucial information on the monomeric units, the thermal degradation pathways, and the identification of any incorporated additives or contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination is particularly useful for the speciation of organometallic compounds, including organolead species. plymouth.ac.ukrsc.org The LC separates different compounds in a mixture, which are then introduced into the MS for identification and quantification based on their mass-to-charge ratio. nih.gov

Coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) has been a key method for the sensitive speciation of organotin and organolead compounds in various samples. plymouth.ac.uknih.gov However, challenges can arise, and the interface between the HPLC and the ICP-MS is critical for successful analysis. plymouth.ac.uk For instance, one study found that a specific desolvation interface that benefited organotin analysis adversely affected the analysis of organolead compounds. plymouth.ac.uk Other research has focused on developing online solid-phase extraction (SPE) methods coupled with HPLC-ICP-MS to achieve ultra-trace level detection of organolead compounds in environmental water. nih.gov For the analysis of lead acrylate polymers, LC-MS could be employed to separate and identify oligomers, degradation products, or unreacted monomers, providing insights into the polymer's composition and stability.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that has become a cornerstone for the analysis of large molecules, including synthetic polymers. wpmucdn.comjeol.com In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.com The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

Summary of Advanced Polymer Analysis Techniques

| Technique | Principle | Information Obtained |

|---|---|---|

| PGC-MS | Thermal decomposition followed by GC separation and MS detection of fragments. d-nb.info | Polymer composition, monomer identification, thermal degradation products, additives. ifremer.frmdpi.com |

| LC-MS | Liquid chromatographic separation followed by mass spectrometric detection. nih.gov | Speciation of organometallic compounds, separation and identification of oligomers and degradation products. plymouth.ac.uknih.gov |

| MALDI-TOF-MS | Laser-induced desorption/ionization from a matrix, followed by TOF mass analysis. wpmucdn.com | Molecular weight distribution, polymer structure, end-group analysis, characterization of metal-containing polymers. news-medical.netresearchgate.net |

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. rsc.orgimarcgroup.com In this method, a crystalline sample is irradiated with X-rays, and the resulting diffraction pattern of scattered rays provides detailed information about the arrangement of atoms within the crystal lattice. rsc.org Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its identification. rsc.org

For a compound such as lead(II) acrylate, XRD analysis would be instrumental in elucidating its solid-state structure. The analysis of the diffraction pattern can determine key crystallographic parameters, including:

Crystal System: The classification of the crystal structure into one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Lattice Parameters: The dimensions of the unit cell, which is the smallest repeating unit of the crystal lattice.

Atomic Coordinates: The positions of the lead, oxygen, and carbon atoms within the unit cell.

Despite extensive searches of scientific databases and literature, detailed research findings, including specific crystallographic data and powder diffraction patterns for lead(II) acrylate (Pb(C₃H₃O₂)₂), are not publicly available. While the structures of numerous lead(II) carboxylate coordination polymers and related compounds have been determined and reported, the specific crystal structure of simple lead(II) acrylate has not been described in the accessed literature. ugr.esresearchgate.netescholarship.org One study noted that lead(II) acrylate exhibits limited solubility in common organic solvents like styrene (B11656) and vinyl toluene, a factor that can present challenges for the growth of single crystals suitable for X-ray diffraction analysis.

Consequently, data tables containing lattice parameters, space group information, and atomic coordinates for lead(II) acrylate cannot be provided at this time.

Applications and Functionalization of Lead Acrylate in Materials Science

Development of Organic/Inorganic Hybrid Thin Films

A novel approach in materials science involves the synthesis of organic/inorganic hybrid films where metal dopants are fully integrated into the backbone of a polymer structure. nih.govacs.org In this context, lead(II) acrylate (B77674) serves as a key precursor, providing the lead source for the final film. nih.gov The process involves dissolving the lead acrylate salt into a solvent system, which can then be deposited using simple, low-cost, solution-based methods like spin coating. nih.govgoogle.com This avoids challenges associated with other deposition techniques, such as the high temperatures and specialized equipment required for chemical vapor deposition (CVD). nih.gov

The resulting material is a homogeneous hybrid film where the inorganic lead particles are evenly distributed within an organic polymer matrix without phase separation. nih.gov A significant advantage of this system is the ability to make the material photosensitive, allowing it to be directly patterned using traditional UV photolithography techniques. nih.govacs.org The UV exposure initiates free radical generation from photoactive compounds in the solution, rapidly converting the liquid monomer into a solid, cross-linked thin film. nih.gov

The development of these lead acrylate-based hybrid films is critical for advancing device manufacturing. nih.govacs.org The ability to deposit these films at low temperatures makes them suitable for use with temperature-sensitive substrates, a common requirement in microelectronics. nih.gov Furthermore, the direct-patterning capability conferred by their photosensitive nature is a significant advantage in micro- and nanofabrication, streamlining the manufacturing process for electronic and photonic devices. nih.govgoogle.comnih.gov

The thickness of these hybrid films can be precisely controlled by adjusting processing parameters, such as the spin speed during deposition. nih.gov This control is essential for manufacturing microelectronic components where layer thickness dictates performance.

Table 1: Hybrid Film Thickness vs. Spin Speed This table presents experimental data on the thickness of a lead-containing hybrid film at various spin coating speeds.

| Spin Speed (rpm) | Average Film Thickness (nm) |

|---|---|

| 1000 | 260 |

| 2000 | 180 |

| 3000 | 140 |

| 4000 | 120 |

| 5000 | 110 |

Data sourced from research on polymeric acrylate-based hybrid films. nih.gov

The combination of solution-based processing, photosensitivity, and controlled thickness makes these lead-integrated hybrid materials a promising platform for a wide range of applications in electronics and other interdisciplinary fields. nih.govacs.org

One of the potential applications for organic/inorganic hybrid films, such as those synthesized with lead acrylate, is their use as catalytic substrates. nih.gov In heterogeneous catalysis, reactions occur at the surface of a catalyst, and the properties of that surface are crucial for performance. wikipedia.org The support material for a catalyst influences the number of available active sites. wikipedia.org

Materials with high surface area and specific functionalities, like polymer-based films, are often explored as catalyst supports. mdpi.comnih.gov Research has suggested that the lead acrylate-containing hybrid films could function as catalytic substrates for complex biological reactions. nih.gov While detailed studies on the specific catalytic performance of lead acrylate surfaces are not extensively documented in the provided sources, the principle relies on the unique chemical environment created by the integrated lead ions within the polymer matrix. The specific arrangement and accessibility of these metal sites on the film's surface would be critical in determining their catalytic activity and selectivity for particular chemical transformations. mdpi.com

Integration in Microelectronics and Device Manufacturing

Corrosion Protection Coatings for Lead and Lead Alloys

Lead and its alloys are susceptible to corrosion, particularly in environments containing volatile organic compounds like acetic acid. acs.org This corrosion process can form non-cohesive and soluble products, such as lead acetate (B1210297), leading to the degradation of the material. acs.org Acrylate-based coatings are investigated as a means to protect lead surfaces from such corrosive attacks. acs.org

The protective mechanism of acrylate coatings is often based on the chemical interaction between the polymer and the lead substrate. For polymers containing carboxylic acid groups, a reaction occurs with the lead metal ions on the surface. mdpi.com This reaction forms a protective layer of lead carboxylate complexes, which acts as a barrier, passivating the surface against the corrosive environment.

The process of corrosion inhibition can be described by the following general steps:

Adsorption: The organic inhibitor molecules, in this case, the acrylate polymer chains, are adsorbed onto the metal surface.

Film Formation: The functional groups of the polymer, such as the carboxylate moieties, coordinate with the lead ions to form a stable, thin film. This film separates the metal from the corrosive medium.

Barrier Action: This newly formed surface layer acts as a physical barrier, blocking the penetration of aggressive species like acetic acid vapors and moisture to the lead substrate. acs.org

In some formulations, additional corrosion inhibitors like 1,2,3-Benzotriazole (BTA) are incorporated into the acrylic varnish. BTA enhances protection by forming an adsorbed molecular layer on the lead surface, which serves as a barrier, particularly at defects within the primary coating. acs.org

The effectiveness of an acrylate-based coating is heavily dependent on the architecture of the polymer. Key parameters such as the acrylic acid content and the molecular weight of the polymer have a clear impact on the protective properties of the resulting film. These factors influence the coating's thickness, the formation of pores, diffusion rates of corrosive species, and the profile of water uptake.

For instance, different acrylic varnish formulations exhibit varied levels of protection. Studies comparing commercial acrylic polymers like Paraloid B72, B48N, and B44 have shown significant differences in their ability to protect lead in an acetic acid vapor environment. The viscosity of the polymer solution, which is related to the polymer's molecular weight and concentration, affects the applicability and final thickness of the coating. acs.org Research has shown that Paraloid B44, when combined with an inhibitor, offers superior protective properties compared to other tested variants. acs.org

Table 2: Corrosion Resistance of Various Acrylic Coatings on Lead This table shows the mass gain (indicating corrosion) of lead samples with different acrylic coatings after 8 weeks of exposure to an acetic acid vapor environment. A lower mass gain signifies better protection.

| Coating Type (10% solution) | Mass Gain (g.m⁻²) |

|---|---|

| Uncoated | ~16 |

| Paraloid B72 | ~11 |

| Paraloid B48N | ~5 |

| Paraloid B44 | ~6 |

| Paraloid B44 + 3% BTA | < 1 |

Data adapted from a study on the protection of lead by acrylic coatings. acs.org

Mechanistic Studies of Inhibition in Corrosive Environments

Advanced Functional Materials with Integrated Metal Acrylate Components

The integration of metal acrylates, including lead acrylate, into polymers is a pathway to creating advanced functional materials with tailored properties. These materials combine the characteristics of both the organic polymer (e.g., flexibility, low-cost processing, photo-patternability) and the inorganic metal component (e.g., thermal resistance, optical or electronic properties). nih.gov

The photosensitive hybrid films containing lead acrylate are a prime example of such materials. nih.govacs.org The ability to precisely pattern these films using UV light opens up possibilities for creating complex microstructures for use in sensors, microfluidics, and specialized electronic components.

Another distinct application of lead acrylate is in the manufacturing of transparent radiation shielding materials. By chemically introducing lead into a polymethyl methacrylate (B99206) resin through copolymerization, a transparent acrylic sheet with significant X-ray shielding capabilities can be produced. This material is shatter-resistant and can be machined, bent, and bonded, making it a versatile and easy-to-handle alternative to traditional shielding materials in medical, dental, and nuclear fields. These applications highlight how integrating a metal acrylate component like lead acrylate can impart highly specialized and advanced functionalities to a material.

Theoretical and Computational Chemistry Approaches to Lead Acrylate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are a cornerstone for understanding the fundamental reactions in acrylate (B77674) polymerization. researchgate.netrsc.org These computational methods allow for the detailed study of reaction mechanisms, transition states, and the energetics involved, providing insights that are often difficult to obtain through experimental means alone. rsc.orgwpmucdn.com

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the polymerization of various acrylate monomers. researchgate.netmdpi.com Researchers apply DFT to model the kinetics of free-radical propagation for different types of acrylates, such as methyl, ethyl, and butyl acrylate. researchgate.netwestlake.edu.cnacs.org These studies often explore the effects of chain length by simulating the addition reactions of monomeric, dimeric, and trimeric radicals to the monomers. researchgate.netacs.orgresearchgate.net

Different DFT functionals, including B3LYP, M06-2X, and MPWB1K, are benchmarked to find the best agreement with experimental data for reaction kinetics. researchgate.netwestlake.edu.cn For instance, DFT calculations have been employed to study the self-initiation reactions in the thermal polymerization of alkyl acrylates, helping to distinguish between proposed mechanisms like the Mayo and Flory mechanisms. mdpi.comwpmucdn.com DFT is also used to analyze the copolymerization of acrylates with other monomers, providing a theoretical basis for understanding reaction preferences and outcomes. mdpi.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Acrylate Polymerization Studies This table is representative of studies on general acrylates, as no data for lead acrylate was found.

| DFT Functional | Basis Set | Application in Acrylate Studies | Reference |

| B3LYP | 6-31G(d) | Optimization of reactant and product conformations in copolymerization. | researchgate.net |

| M06-2X | 6-311+G(d,p) | Prediction of rate coefficients for secondary reactions. | mdpi.com |

| MPWB1K | 6-311+G(3df,2p) | Modeling propagation kinetics with good experimental agreement. | researchgate.net |

| X3LYP | 6-311G(d,p) | Investigation of chain transfer to polymer (CTP) reaction mechanisms. | westlake.edu.cn |

Transition State Theory (TST) is frequently combined with quantum chemical calculations to determine the kinetic parameters of acrylate polymerization reactions. researchgate.netmdpi.com TST allows for the calculation of rate constants from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. mdpi.comchemrxiv.org This approach is essential for predicting how reaction rates will change with temperature. mdpi.com

Harmonic TST rate constants are often corrected using data from advanced molecular simulations to account for effects in the condensed phase. chemrxiv.orgrsc.org For example, the copolymerization of methyl methacrylate (B99206) and methyl acrylate has been studied using DFT and TST to estimate propagation kinetic parameters (k_p), frequency factors (A), and activation energies (E_a). researchgate.net These theoretical calculations provide a complete and consistent dataset of intrinsic rate coefficients for the various primary and secondary reactions that occur during acrylate polymerization, including backbiting and β-scission. researchgate.netmdpi.com

Density Functional Theory (DFT) Applications in Acrylate Polymerization

Molecular Dynamics Simulations for Polymer Properties and Degradation

Atomistic molecular dynamics (MD) simulations are a powerful tool for investigating the physical properties and degradation mechanisms of acrylic polymers. researchgate.netnih.govacs.org These simulations model the behavior of polymer chains at the atomic level, providing insights into structure-property relationships. mdpi.com

MD simulations have been used to study how factors like UV light, temperature, and environmental pollutants affect the stability and material properties of acrylic polymers. researchgate.netnih.govmpg.de For instance, simulations can reveal how the absorption of volatile organic compounds (VOCs) can act as plasticizers, leading to a loss of mechanical stability. researchgate.netunt.edu Researchers also use MD to investigate the effects of chemical damage, such as backbone bond scission and side-chain cross-linking, on the polymer's structural and mechanical properties. nih.govacs.org Reactive molecular dynamics (ReaxFF) can simulate chemical reactions, offering insights into the degradation pathways by analyzing fragmented products like alkenes and alkyl radicals. researchgate.net

Table 2: Properties of Acrylic Polymers Studied via Molecular Dynamics This table is representative of studies on general acrylic polymers, as no data for lead acrylate was found.

| Property Investigated | Simulation Method | Key Findings | Reference(s) |

| Glass Transition Temperature | Atomistic MD | Calculated T_g values from simulations are typically higher than experimental ones due to faster cooling rates. | acs.org |

| Mechanical Stability | Atomistic MD | Absorption of pollutants can plasticize the polymer, disrupting morphology and reducing mechanical stability. | researchgate.netnih.gov |

| Thermal Degradation | Reactive MD (ReaxFF) | Identified degradation pathways and products, such as alkenes and CO2, under thermo-oxidative conditions. | researchgate.net |

| Cross-linking Effects | Atomistic MD | Simulated the formation of intermolecular bonds to study their impact on polymer structure and properties. | mpg.deacs.org |

Kinetic Modeling of Polymerization and Chain Transfer Reactions

Kinetic modeling is crucial for understanding and optimizing the complex processes of acrylate polymerization. rsc.orgresearchgate.net These models use a series of mathematical equations to describe the rates of various elementary reactions, including initiation, propagation, termination, and chain transfer. wpmucdn.comwestlake.edu.cn Macroscopic kinetic models have been used to estimate rate constants from experimental data such as monomer conversion and average molecular weights. wpmucdn.comwestlake.edu.cn

However, the accuracy of these models depends on the validity of the assumed reaction mechanisms. wpmucdn.com To overcome these limitations, kinetic models are often combined with quantum chemical calculations and kinetic Monte Carlo (kMC) simulations. mdpi.com The kMC method is a stochastic tool that can simulate the evolution of a polymer system, providing detailed information on properties like molar mass distribution and branching density. mdpi.commdpi.com This integrated approach allows for the reliable determination of individual rate coefficients for secondary reactions, which are difficult to isolate and measure experimentally. mdpi.com Such models are vital for designing polymers with specific, tailored properties. rsc.orgmdpi.com

Theoretical Studies on Cycloaddition Reactions with Acrylate Monomers

Theoretical studies, primarily using DFT, have been conducted to investigate cycloaddition reactions involving acrylate monomers. mdpi.com The Diels-Alder [4+2] cycloaddition is a significant reaction in organic synthesis, and its application with acrylate-type dienophiles is an area of interest. orientjchem.orgrsc.org

Computational studies analyze the reaction pathways, regioselectivity, and activation barriers of these reactions. orientjchem.orgrsc.org For example, the Diels-Alder reaction of substituted dienes with dienophiles like methyl acrylate and acrylic acid has been modeled to predict the most likely products and understand the influence of substituents on reactivity. orientjchem.orgrsc.org Theoretical calculations can determine whether a reaction is likely to proceed and can help rationalize the observed product distributions, which is crucial for developing new synthetic methodologies. rsc.orgresearcher.life

Environmental Impact and Degradation Pathways of Lead Acrylate Materials

Mechanisms of Polyacrylate Degradation

The degradation of polyacrylate, the polymer component of lead acrylate (B77674) materials, can be initiated by various environmental factors, including heat, ultraviolet (UV) radiation, and microbial activity. nih.gov These processes alter the polymer's structure, potentially leading to the release of lead and other degradation byproducts.

Thermal degradation of polyacrylates involves complex reactions that lead to chain scission, depolymerization, and the formation of various volatile and non-volatile products. researchgate.netmdpi.com The process is influenced by factors such as the polymer's molecular weight, the presence of oxygen, and the specific chemical structure of the acrylate. nih.govmdpi.com

In an inert atmosphere, polyacrylates can undergo rearrangements that result in decarboxylation and the formation of monomers and alcohols. mdpi.com The main thermal degradation of poly-n-alkyl acrylates typically proceeds through random main-chain scission, yielding products such as the original monomer, dimers, and trimers. researchgate.net For poly(n-butyl acrylate), thermal degradation can occur via γ-hydrogen transfer from the main chain to the carbonyl group, leading to the formation of cyclic products and butanol. researchgate.net The thermal degradation of polyacrylic acid (PAA) in aqueous solutions, which can be a model for the hydrolysis product of polyacrylates, shows a complex mechanism involving decarboxylation. researchgate.net The major products are carbon dioxide in the gas phase and carbonate/bicarbonate in the liquid phase, along with smaller organic acids like acetate (B1210297) and formate. researchgate.net

Interactive Table: Key Thermal Degradation Products of Polyacrylates.

| Polymer Type | Degradation Conditions | Major Products |

|---|---|---|

| Poly-n-alkyl acrylates | Inert atmosphere | Monomer, Dimer, Trimer, Corresponding acetate and methacrylate (B99206) |

| Poly(n-butyl acrylate) | Pyrolysis | Cyclic products, Butanol |

Exposure to ultraviolet (UV) radiation is a significant driver of polyacrylate degradation in outdoor environments. nih.gov The absorption of UV photons by chromophoric groups within the polymer structure can initiate photochemical reactions, leading to chain scission and cross-linking. nih.govnih.gov The presence of oxygen can accelerate this process through photo-oxidative reactions. nih.gov

The photodegradation of polymers like poly(lactic acid), which also contains ester groups susceptible to photolysis, often follows the Norrish II mechanism, involving the cleavage of C-O bonds. researchgate.netresearchgate.net This process can lead to the formation of carboxylic acids and new C=C double bonds. researchgate.net For acrylic polymers, UV exposure can cause the loss of ester side groups, forming methacrylic acid units, which can eventually lead to cross-linking. researchgate.net The degradation is often a surface-level phenomenon, where the outer layers of the material are affected first. mdpi.com Studies have shown that the combination of UV light and humidity can induce yellowing and haze formation in polymers. researchgate.net

Interactive Table: Effects of UV Irradiation on Polyacrylate Materials.

| Parameter | Observation | Implication |

|---|---|---|

| Chemical Structure | Chain scission, cross-linking, formation of carboxylic acids and C=C bonds. researchgate.netresearchgate.net | Alteration of mechanical and physical properties. |

| Physical Appearance | Yellowing, haze formation, surface roughening. mdpi.comresearchgate.net | Loss of transparency and aesthetic qualities. |

In soil and aquatic environments, polyacrylates can undergo hydrolytic and microbial degradation, although the carbon-carbon backbone is generally considered recalcitrant. researchgate.netresearchgate.net The rate and extent of degradation are influenced by factors such as soil pH, temperature, humidity, and the presence of specific microorganisms. mdpi.commdpi.com

Hydrolysis of the ester groups in polyacrylates can occur, especially under acidic or alkaline conditions, leading to the formation of polyacrylic acid and the corresponding alcohol. This process is accelerated at higher temperatures and humidity levels. mdpi.comacs.org

Microbial degradation of polyacrylates is a slower process and is not yet fully understood. researchgate.netresearchgate.net Some bacteria and fungi have been shown to utilize polyacrylates as a carbon source. researchgate.netresearchgate.net The proposed mechanism for aerobic bacterial degradation involves the activation of the polymer by coenzyme A, followed by a process similar to the β-oxidation of fatty acids. tandfonline.com Fungi, such as the white-rot fungus Phanerochaete chrysosporium, can degrade polyacrylates through the action of extracellular enzymes like peroxidases. mdpi.comkristujayanti.edu.in This degradation primarily occurs at the surface of the polymer. mdpi.com

Photodegradation under UV Irradiation

Environmental Fate and Transport Considerations for Lead-Containing Polymer Residues

Once lead acrylate materials degrade, the resulting lead-containing residues can be transported through various environmental pathways. itrcweb.orgnih.gov The mobility of lead in the environment is influenced by its chemical form (speciation) and the properties of the surrounding soil and water. researchgate.net

Lead released from the polymer matrix can adsorb to soil particles, which can limit its immediate transport in water. oekotoxzentrum.ch However, changes in environmental conditions, such as pH, can affect the solubility and bioavailability of lead. researchgate.net Fine polymer fragments containing lead can be transported by wind and water runoff, leading to wider contamination. itrcweb.org These microplastic particles can be ingested by organisms, potentially leading to bioaccumulation and biomagnification of lead up the food chain. mdpi.com The transport of these residues can contaminate soil, surface water, and potentially groundwater. itrcweb.orgresearchgate.net

Strategies for Sustainable Material Design and Remediation

Addressing the environmental risks associated with lead acrylate requires a two-pronged approach: designing more sustainable materials and developing effective remediation strategies for existing contamination.

Sustainable design strategies focus on reducing the environmental impact of the material throughout its lifecycle. bcg.comdisplaywise.com.au This can involve:

Developing bio-based alternatives: Replacing petroleum-derived acrylic acid with bio-based monomers can improve the biodegradability of the resulting polymer. nih.gov

Designing for circularity: Creating materials that can be more easily recycled or remanufactured reduces waste and the demand for virgin resources. bcg.com This could involve designing polymers that can be depolymerized back to their monomers. ukri.org

Improving material stability: Enhancing the resistance of the polymer to environmental degradation can prevent the premature release of lead.

Remediation strategies aim to remove or immobilize lead from contaminated environments. Several approaches have been investigated:

Sorption: Using materials with a high affinity for lead to bind it and prevent its transport. Modified acrylic fibers and other polymers have shown high adsorption capacities for lead(II) ions in water. rsc.orgresearchgate.net Hydrogels made from acrylic acid and natural polymers like chitosan (B1678972) have also been effective in removing lead from wastewater. mdpi.com

Ion-imprinted polymers: Creating polymers with specific recognition sites for lead ions, allowing for their selective removal from contaminated water. tandfonline.com

Interactive Table: Remediation Strategies for Lead Contamination from Acrylate Materials.

| Strategy | Mechanism | Example |

|---|---|---|

| Sorption | Binding of lead ions to the surface of an adsorbent material. | Amidoxime and carboxylate-modified acrylic yarn with a maximum adsorption capacity of 238 mg of lead per gram of fiber. rsc.orgresearchgate.net |

| Immobilization | Reducing the mobility and bioavailability of lead in soil. | Application of insoluble polyacrylate polymers to mine soil reduced bioavailable lead by 15-66%. ulisboa.pt |

Toxicological Considerations and Biological Interactions of Lead Acrylate Components

Mechanisms of Lead Toxicity from a Chemical Perspective

Lead is a multi-organ toxin with no known beneficial biological function. frontiersin.org Its toxicity stems from its ability to interact with and alter fundamental biochemical processes within the cell. cdc.gov

A primary mechanism of lead toxicity is the induction of oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with its antioxidant defenses. nih.govresearchgate.net Lead exposure promotes the generation of various ROS, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻). nih.govresearchgate.net This overproduction of ROS can overwhelm the cellular antioxidant systems, such as the enzyme superoxide dismutase and the antioxidant molecule glutathione (B108866). tufts.edu

The resulting oxidative stress leads to widespread cellular damage. researchgate.net Key consequences include:

Lipid Peroxidation : ROS can attack and degrade lipids in cell membranes, a destructive process that compromises membrane integrity and can lead to cell death. tufts.edu The brain is particularly vulnerable due to its high lipid content. tufts.edu

Protein Oxidation : Proteins can be oxidized, leading to a loss of their function and structural integrity. researchgate.net

DNA Damage : ROS can cause oxidative damage to DNA, which may impair cellular respiration and metabolic processes. researchgate.net

Table 1: Lead-Induced Reactive Oxygen Species and Their Cellular Effects

| Reactive Oxygen Species (ROS) | Cellular Effects |

|---|---|

| Superoxide Anions (O₂⁻) | Imbalance in cellular redox state, precursor to other ROS. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Can cross cell membranes, contributes to hydroxyl radical formation. nih.govcabidigitallibrary.org |

| Hydroxyl Radicals (OH⁻) | Highly reactive, causes damage to lipids, proteins, and DNA. nih.gov |

Lead's chemical properties allow it to interfere with numerous biological pathways, primarily by mimicking essential divalent cations, especially calcium (Ca²⁺), and by binding to sulfhydryl (-SH) groups in proteins. frontiersin.orgcdc.gov

Enzyme Inhibition: Lead has a high affinity for sulfhydryl groups, which are crucial for the function of many enzymes. cdc.govnih.gov By binding to these groups, lead can inactivate the enzyme. medcraveonline.com The most well-documented example of this is lead's interference with the heme synthesis pathway. cdc.govnih.gov

δ-aminolevulinic acid dehydratase (ALAD): This enzyme is highly sensitive to lead. Inhibition of ALAD causes an accumulation of its substrate, aminolevulinic acid (ALA), which itself may contribute to oxidative stress. nih.govhuman-biology-and-public-health.org

Ferrochelatase: Lead also inhibits ferrochelatase, the enzyme that catalyzes the final step in heme synthesis: the insertion of iron into protoporphyrin IX. cdc.govhuman-biology-and-public-health.org This inhibition leads to an accumulation of erythrocyte protoporphyrin. cdc.gov

Mimicry of Calcium: As a divalent cation, lead (Pb²⁺) can substitute for calcium (Ca²⁺) in a multitude of cellular processes. cdc.govhuman-biology-and-public-health.org This mimicry disrupts calcium-dependent signaling pathways that are critical for neurotransmitter release, cell maturation, and skeletal growth. cdc.govhuman-biology-and-public-health.org For instance, lead can pass through the blood-brain barrier by substituting for calcium ions and interfere with synapse formation. human-biology-and-public-health.org

Table 2: Key Enzymes and Pathways Disrupted by Lead

| Enzyme/Pathway | Mechanism of Interference | Consequence of Interference |

|---|---|---|

| Heme Synthesis Pathway | ||

| δ-aminolevulinic acid dehydratase (ALAD) | Binds to sulfhydryl groups, inhibiting enzyme activity. cdc.govnih.gov | Accumulation of aminolevulinic acid (ALA), contributing to oxidative stress. nih.govhuman-biology-and-public-health.org |

| Ferrochelatase | Inhibits the insertion of iron into protoporphyrin IX. cdc.gov | Decreased heme synthesis and accumulation of protoporphyrin. cdc.gov |

| Calcium-Dependent Pathways | ||

| Neurotransmitter Release | Substitutes for Ca²⁺ in voltage-gated calcium channels. human-biology-and-public-health.org | Disruption of normal nerve cell communication. human-biology-and-public-health.org |

Oxidative Stress and Reactive Oxygen Species Generation

Acrylate (B77674) Monomer and Polymer Toxicity Mechanisms

The toxicity of acrylates is primarily associated with the monomer form. rsc.org The acrylate functional group contains an electron-deficient double bond, making it susceptible to reactions with biological molecules. rsc.org Acrylic polymers, being large and stable molecules, are generally considered to have low toxicity. carlroth.com

A key mechanism of acrylate toxicity is the Michael-type addition reaction. nih.govdcu.ie In this reaction, the electrophilic β-carbon of the α,β-unsaturated acrylate monomer acts as a "Michael acceptor," readily reacting with biological nucleophiles, which act as "Michael donors." dcu.iemdpi.com

In biological systems, the most significant nucleophiles are sulfhydryl groups (-SH) found in amino acids like cysteine. rsc.org Cysteine is a critical component of proteins and the major antioxidant peptide, glutathione (GSH). rsc.orgnih.gov The reaction forms a stable covalent bond, effectively modifying the structure and function of the parent protein or depleting the cell's supply of free glutathione. rsc.org This reactivity is a probable origin for the cellular toxicity of these compounds. rsc.org

Glutathione (GSH) is a vital cellular antioxidant, protecting cells from damage by ROS and detoxifying xenobiotics. oup.com Acrylate monomers, such as ethyl acrylate, react readily with GSH via Michael addition, a process that can be catalyzed by glutathione S-transferase enzymes. oup.comiarc.fr

This reaction leads to a rapid and dose-dependent depletion of intracellular GSH levels. oup.comiarc.frnih.gov The consequences of significant GSH depletion are severe:

Increased Oxidative Stress: With reduced GSH levels, the cell becomes highly vulnerable to damage from ROS, leading to cytotoxicity. toxstrategies.com

Cellular Dysfunction: The loss of a key antioxidant disrupts cellular redox balance, which can trigger pathways leading to apoptosis (programmed cell death). oup.com

Research on ethyl acrylate has shown that bolus oral doses can cause marked depletion of non-protein sulfhydryls (primarily GSH) in the forestomach of rodents, which correlates with the observed cytotoxicity and irritation at that site. iarc.frnih.govornl.gov

Table 3: Research Findings on Ethyl Acrylate-Induced Glutathione (GSH) Depletion in Mice

| Dose (Gavage) | Tissue | % GSH Depletion (Compared to Control) | Reference |

|---|---|---|---|

| 20 mg/kg | Forestomach | 53% (Depleted to 47% of control) | nih.gov |

| 100 mg/kg | Forestomach | 72% (Depleted to 28% of control) | nih.gov |

Michael-Type Addition Reactions with Biological Nucleophiles

Bioaccumulation Potential and Environmental Health Implications

The environmental concerns surrounding lead acrylate are twofold, relating to the distinct properties of lead and the acrylate moiety upon release and degradation.

Lead: Lead is a persistent environmental contaminant. pureearth.org It does not biodegrade and can remain in soil and water for very long periods. pureearth.org

Soil and Water Contamination: Industrial releases and the degradation of lead-containing products contribute to lead contamination of soil and water, posing risks to ecosystems. pureearth.orgontosight.ai Lead particles can bind tightly to soil and sediment. pureearth.orgwho.int

Bioaccumulation: Lead is readily taken up by plants and animals from their environment. who.int In animals, lead accumulates in tissues, particularly in bone, where it has a half-life of over 20 years, as well as in the liver and kidneys. who.intmdpi.com While it is taken up by organisms and can be concentrated from the environment (bioconcentration), it does not typically biomagnify, meaning its concentration does not significantly increase at successively higher levels in the food chain. who.int However, its presence in the food chain is a primary route of exposure for humans. nih.gov

Acrylate: The acrylate component has a different environmental profile.

Biodegradability: Acrylic acid and its simple esters are generally biodegradable in soil and water and are destroyed by sunlight in surface soils and water. Their persistence in the environment is typically low.

Bioaccumulation Potential: The potential for bioaccumulation of acrylic acid and its salts is considered low due to their water solubility and degradability. However, acrylic paints, which are polymers, can contribute to microplastic pollution as they break down into minuscule, persistent plastic fragments. youtalent.com

The release of lead acrylate into the environment would likely result in the dissociation of the compound, leading to the separate environmental fates of the lead ion and the acrylate anion. ontosight.ai The primary long-term environmental and health risk is therefore associated with the persistence and bioaccumulation of lead. pureearth.orgnih.gov

Table 4: Summary of Environmental Health Implications

| Component | Persistence in Environment | Bioaccumulation Potential | Key Environmental Concerns |

|---|---|---|---|

| Lead | High; does not biodegrade. pureearth.org | High potential; accumulates in soil, sediment, and biological tissues (bone, kidney, liver). who.intmdpi.com | Long-term soil and water contamination; entry into the food chain; neurotoxicity and systemic toxicity in wildlife and humans. pureearth.orgnih.gov |